(2R,5R)-2,5-Dimethylmorpholine hydrochloride
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Overview
Description
(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral compound that belongs to the class of morpholine derivatives. It is characterized by the presence of two methyl groups at the 2 and 5 positions of the morpholine ring, and it exists as a hydrochloride salt. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Safety and Hazards
The safety information for “(2R,5R)-2,5-Dimethylmorpholine hydrochloride” indicates that it has the following hazard statements: H312, H315, H319, H335 . This means that it can be harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The recommended precautionary statements are P261, P280, P305, P338, P351 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Dimethylmorpholine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1,4-diaminobutane with formaldehyde in the presence of an acid catalyst to form the morpholine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted morpholine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R,5R)-2,5-Dimethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
- (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid
Uniqueness
(2R,5R)-2,5-Dimethylmorpholine hydrochloride is unique due to its specific chiral configuration and the presence of two methyl groups on the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2R,5R)-2,5-dimethylmorpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHUHFHYLUKRBX-KGZKBUQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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